molecular formula C21H15BrF3N3O2S B2529566 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 691887-91-9

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

Cat. No.: B2529566
CAS No.: 691887-91-9
M. Wt: 510.33
InChI Key: JYNLQLWGNVGMNN-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-bromophenyl group and at the 5-position with an oxime moiety linked via an O-{2-[3-(trifluoromethyl)phenoxy]ethyl} chain. Its structural complexity suggests applications in medicinal chemistry, particularly as a nuclear receptor modulator, given similarities to compounds like CITCO .

Properties

IUPAC Name

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrF3N3O2S/c22-16-6-4-14(5-7-16)19-18(28-8-11-31-20(28)27-19)13-26-30-10-9-29-17-3-1-2-15(12-17)21(23,24)25/h1-8,11-13H,9-10H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNLQLWGNVGMNN-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activity, synthesis, and structure-activity relationship (SAR), supported by relevant research findings and case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the condensation of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with a suitable oxime precursor. Various methods have been employed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazoleHCT-151.61 ± 1.92
Similar Thiazole DerivativeA549<10

The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the cytotoxicity by improving interactions with cellular targets.

Antimicrobial Activity

The antimicrobial efficacy of related thiazole compounds has been documented extensively. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

Analgesic and Anti-inflammatory Properties

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. In vivo studies using carrageenan-induced rat paw edema demonstrate that these compounds can effectively reduce inflammation.

CompoundTest ModelActivity ComparisonReference
5c (related derivative)Rat Paw EdemaBetter than Diclofenac
5g (related derivative)Rat Paw EdemaComparable to Diclofenac

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. For example, docking simulations reveal that the compound exhibits strong binding affinity towards cyclooxygenase enzymes (COX-1/COX-2), which are crucial in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence biological activity. The presence of halogens (like bromine) or electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and improving binding interactions with target proteins.

Case Studies

Several case studies underscore the therapeutic potential of similar compounds:

  • Case Study 1 : A study on a related imidazo[2,1-b][1,3]thiazole demonstrated a potent anticancer effect against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study 2 : Another investigation revealed that a derivative exhibited marked anti-inflammatory effects in a mouse model of arthritis, suggesting its potential for treating chronic inflammatory diseases.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler thiazole and imidazole derivatives. For instance, the synthesis process can be optimized to yield high purity and yield through various organic reactions including bromination and oxime formation .

Anticancer Activity

Recent studies have highlighted the potential of imidazo-thiazole derivatives, including our compound of interest, in targeting cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

  • Mechanism of Action : It is believed that these compounds interact with specific cellular targets involved in proliferation and survival pathways, potentially leading to apoptosis in cancer cells .
  • Case Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against breast cancer and leukemia cell lines, indicating a potential role as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that derivatives exhibit varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antimicrobial potency .

A comprehensive biological activity profiling was conducted using molecular docking studies to predict the interaction between the compound and its biological targets. The results indicated favorable binding affinities with various enzymes implicated in cancer progression and microbial resistance .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives have shown low cytotoxicity in normal cell lines compared to their effects on cancerous cells, suggesting a selective action that could minimize side effects during therapeutic use .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes selective oxidation under controlled conditions. For example:

  • Oxidation to Carboxylic Acid :
    Treatment with potassium permanganate (KMnO₄) in an acidic aqueous medium converts the aldehyde to a carboxylic acid derivative.

ReagentConditionsOutcomeReference
KMnO₄H₂SO₄, H₂O, 60–70°C, 4 hrsAldehyde → Carboxylic acid

Reduction Reactions

The aldehyde and oxime functionalities are susceptible to reduction:

  • Aldehyde Reduction :
    Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol without affecting the oxime ether.

  • Oxime Reduction :
    Hydrogenation (H₂/Pd-C) selectively reduces the oxime to an amine.

ReagentConditionsOutcomeReference
NaBH₄MeOH, RT, 2 hrsAldehyde → Alcohol
H₂/Pd-CEtOH, 50 psi, 6 hrsOxime → Amine

Substitution Reactions

The bromophenyl group participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

ReagentConditionsOutcomeReference
Pd(PPh₃)₄, ArB(OH)₂DME, Na₂CO₃, 80°C, 12 hrsBromophenyl → Biaryl

Cyclization Reactions

The imidazo[2,1-b]thiazole core facilitates ring-forming reactions:

  • Heterocycle Formation :
    Heating with ammonium acetate in acetic acid generates fused pyridine derivatives .

ReagentConditionsOutcomeReference
NH₄OAc, AcOHReflux, 8 hrsFormation of imidazo-thiazolo-pyridine

Functionalization of the Oxime Ether

The oxime ether undergoes nucleophilic displacement:

  • Ether Cleavage :
    Treatment with BBr₃ in dichloromethane cleaves the ether bond, yielding a hydroxylamine intermediate .

ReagentConditionsOutcomeReference
BBr₃CH₂Cl₂, 0°C to RT, 3 hrsEther → Hydroxylamine

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electronic properties:

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Imidazothiazole Derivatives

Compound Name R₁ (Position 6) R₂ (Position 5) Biological Target/Activity
Target Compound 4-Bromophenyl O-{2-[3-(Trifluoromethyl)phenoxy]ethyl}oxime Potential CAR agonist (inferred)
CITCO 4-Chlorophenyl O-(3,4-Dichlorobenzyl)oxime CAR agonist (confirmed)
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde 3-(Trifluoromethyl)phenylthio Aldehyde (unmodified) Unknown (structural analog)
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde oxime 4-Chlorophenylsulfanyl Oxime (unsubstituted) Unknown (oxime derivative)
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime 4-Methylphenyl O-(2,4-Dichlorobenzyl)oxime Undisclosed (lipophilic modification)

Key Observations :

  • Halogen Effects: Bromine (target) vs.
  • Oxime Chain Diversity: The target’s trifluoromethylphenoxyethyl chain enhances lipophilicity compared to CITCO’s dichlorobenzyl group, which may improve membrane permeability .
  • Thioether vs.

Physicochemical Properties

Table 2: Molecular Properties and Predicted Parameters

Compound Name Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~500 (estimated) ~4.2 Bromophenyl, Trifluoromethyl, Oxime ether
CITCO 420.25 5.1 Chlorophenyl, Dichlorobenzyl oxime
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde 328.00 3.8 Trifluoromethyl, Thioether, Aldehyde
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime 416.32 4.9 Methylphenyl, Dichlorobenzyl oxime

Analysis :

  • Trifluoromethyl groups (target and ) improve metabolic stability due to strong C-F bonds .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime?

Methodological Answer: The synthesis typically involves two key steps:

Imidazo-thiazole Core Formation : Condensation of substituted bromophenyl precursors with thioamide derivatives under reflux in ethanol or acetonitrile. Microwave-assisted synthesis (130°C, 45 min) can improve yield and reduce reaction time .

Oxime Formation : Reaction of the aldehyde intermediate with hydroxylamine derivatives (e.g., O-{2-[3-(trifluoromethyl)phenoxy]ethyl}hydroxylamine) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Catalysts like pyridine or acetic acid may accelerate imine bond formation .
Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer :

  • FT-IR : Identify functional groups:
    • C=N stretch (1641–1645 cm⁻¹) for oxime .
    • C-Br stretch (644–777 cm⁻¹) and C-S (thiazole) at ~1475 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Aromatic protons (δ 7.2–7.9 ppm), Schiff base proton (δ ~7.2 ppm), and oxime O-CH₂ groups (δ ~4.3 ppm) .
    • ¹³C-NMR : Aldehyde carbon (δ ~190 ppm), imine (δ ~135 ppm), and aromatic carbons (δ 116–146 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the compound’s 3D structure, and how do dihedral angles impact bioactivity?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Resolve structure using software like SHELX .
  • Structural Insights :
    • Planarity of the imidazo-thiazole core (dihedral angles <5° with substituents) enhances π-π stacking with biological targets .
    • Substituent orientation (e.g., trifluoromethylphenoxy group) affects hydrophobic interactions in binding pockets .
      Example : In related compounds, dihedral angles of 3.6–4.8° correlate with improved enzyme inhibition .

Q. How can computational modeling predict biological targets, and how should discrepancies with experimental data be resolved?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, cytochrome P450). Align with known inhibitors (e.g., ATP-competitive compounds) .
  • Addressing Discrepancies :
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) for halogen bonding (Br, CF₃ groups) .
    • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF to refine docking poses .
      Case Study : For imidazo-thiazole derivatives, docking-predicted binding modes (e.g., 9c) showed 80% alignment with crystallographic data after MD refinement .

Q. What strategies mitigate synthetic yield variability in multi-step reactions?

Methodological Answer :

  • Step Optimization :
    • Microwave-Assisted Synthesis : Increases yield by 15–20% (e.g., 45 min vs. 6 h conventional heating) .
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
  • Analytical QC :
    • HPLC Purity Checks : Ensure >98% purity post-column chromatography .
    • In Situ Monitoring : ReactIR to track aldehyde-to-oxime conversion .

Q. How does the trifluoromethylphenoxy substituent influence solubility and bioavailability?

Methodological Answer :

  • LogP Measurement : Use shake-flask method (octanol/water). CF₃ groups increase lipophilicity (LogP ~3.5), requiring formulation with cyclodextrins or PEGylation for aqueous solubility .
  • Permeability Assays : Caco-2 cell models show enhanced permeability (Papp >1 × 10⁻⁶ cm/s) due to halogenated aryl groups .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer :

  • Batch Comparison : Re-run NMR under identical conditions (solvent, temperature). Check for residual solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
  • 2D NMR : HSQC/HMBC to assign ambiguous signals. For example, a δ 7.2 ppm singlet initially misassigned as aromatic H may instead be a Schiff base proton .

Q. Why might computational binding scores conflict with experimental enzyme inhibition results?

Methodological Answer :

  • Ligand Flexibility : Docking assumes rigid structures; use induced-fit docking (IFD) to model conformational changes .
  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.